2-Bromo-5-chloro-3-methylthiophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-chloro-3-methylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClS/c1-3-2-4(7)8-5(3)6/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIZMUZGZZSEJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20538678 | |
| Record name | 2-Bromo-5-chloro-3-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53374-61-1 | |
| Record name | 2-Bromo-5-chloro-3-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Bromo 5 Chloro 3 Methylthiophene
Regioselective Halogenation Approaches to Substituted Thiophenes
The introduction of halogen atoms at specific positions on the thiophene (B33073) ring is a fundamental challenge in the synthesis of polysubstituted thiophenes. The inherent reactivity of the thiophene nucleus, particularly at the α-positions (2- and 5-positions), often leads to mixtures of isomers. Therefore, the development of regioselective halogenation protocols is crucial.
Bromination Strategies for Methylthiophenes
The bromination of 3-methylthiophene (B123197) is a key step in the synthesis of many derivatives. The directing effect of the methyl group and the intrinsic reactivity of the thiophene ring influence the position of bromination.
Direct bromination of 3-alkylthiophenes often yields a mixture of products. However, specific reagents and conditions can favor the formation of the desired isomer. The use of N-Bromosuccinimide (NBS) is a common method for the bromination of thiophenes. For instance, reacting 3-methylthiophene with NBS in a mixture of chloroform (B151607) and acetic acid can produce 2-bromo-3-methylthiophene (B51420). chemicalbook.comresearchgate.net The reaction is typically exothermic and requires cooling to maintain control. chemicalbook.com One study reported a yield of 87% for 2-bromo-3-methylthiophene when the reaction was carried out at 40°C for 8.5 hours. researchgate.net
Another approach to achieve high regioselectivity is through a one-pot process involving lithiation followed by bromination. By treating a 3-alkylthiophene with n-butyllithium (n-BuLi) at low temperatures (e.g., -78°C) and then reacting with bromine, it is possible to synthesize 2-bromo-3-alkylthiophenes with high yield and regioselectivity. google.com This method leverages the preferential deprotonation at the 2-position of the thiophene ring. google.com
| Reagent | Solvent | Temperature | Yield | Reference |
| N-Bromosuccinimide (NBS) | Chloroform/Acetic Acid | <35°C | - | chemicalbook.com |
| N-Bromosuccinimide (NBS) | Acetic Acid/Acetic Anhydride | 44°C | 64% | chemicalbook.com |
| n-Butyllithium, then Bromine | Tetrahydrofuran (THF) | -78°C | 93% | google.com |
| N-Bromosuccinimide (NBS) | - | 40°C | 87% | researchgate.net |
Selective Chlorination Protocols for Thiophene Systems
Selective chlorination of the thiophene ring presents its own set of challenges. Direct chlorination can be aggressive and lead to multiple substitutions.
Sulfuryl chloride (SO2Cl2) in a polar solvent has been used for the chlorination of alkylthiophenes, leading to isomerically pure compounds in good yields. jcu.edu.au Another method involves the in-situ generation of chlorine from the oxidation of a chloride source, such as a permanganate (B83412) solution in an acidic medium. researchgate.net This allows for a more controlled reaction with thiophene to form 2-chlorothiophene (B1346680) or 2,5-dichlorothiophene. researchgate.net
Recent advancements have focused on catalytic systems to activate common halogenating reagents like N-halosuccinimides (NXS). rsc.org A combination of thianthrene (B1682798) and trifluoromethanesulfonic acid (TfOH) has been shown to be an effective catalytic system for activating N-chlorosuccinimide (NCS), enabling the chlorination of various aromatic compounds. rsc.org
Combined Halogenation Techniques for Dihalogenated Thiophenes
The synthesis of dihalogenated thiophenes with two different halogens, such as 2-bromo-5-chloro-3-methylthiophene, requires a combination of halogenation methods or sequential introduction of the halogens.
One common strategy is the successive halogenation of a starting thiophene derivative. For example, 3-n-hexylthiophene has been converted to 2-bromo-3-n-hexyl-5-iodothiophene by first reacting with N-bromosuccinimide and then with N-iodosuccinimide. jcu.edu.au This sequential approach allows for the controlled introduction of different halogens at specific positions.
Amide-induced halogen dance (HD) reactions have also been explored for the synthesis of mixed di-halogenated thiophenes. ic.ac.uk In these reactions, a halogen atom can migrate to a different position on the ring under the influence of a strong base. ic.ac.uk Research has shown that in "mixed" halo-substituted thiophenes, the order of preferential migration is iodo > bromo > chloro. ic.ac.uk This selectivity can be exploited to synthesize new thiophene derivatives with specific di-halo substitution patterns. ic.ac.uk
Multi-step Synthetic Routes to this compound and its Precursors
The synthesis of this compound often involves multi-step sequences that utilize key monohalogenated intermediates and sequential halogenation reactions.
Preparation of Key Monohalogenated Thiophene Intermediates
The synthesis of this compound logically proceeds through monohalogenated intermediates such as 2-bromo-3-methylthiophene or 2-chloro-3-methylthiophene (B80250).
As previously discussed, 2-bromo-3-methylthiophene can be synthesized with high purity and yield by reacting 3-methylthiophene with NBS in a mixture of chloroform and acetic acid. chemicalbook.comacs.org Yields ranging from 70% to 92% have been reported for this reaction. acs.org
Similarly, 2-chloro-3-methylthiophene can be prepared, although direct selective chlorination can be less straightforward. One approach involves the use of sulfuryl chloride. jcu.edu.au Alternatively, a method for the halogenation of thiophene in a two-phase water-benzene system using permanganate and a chloride source has been described, which can produce 2-chlorothiophene. researchgate.net
| Intermediate | Starting Material | Reagents | Yield | Reference |
| 2-Bromo-3-methylthiophene | 3-Methylthiophene | N-Bromosuccinimide, Chloroform, Acetic Acid | - | chemicalbook.com |
| 2-Bromo-3-alkylthiophenes | 3-Alkylthiophene | N-Bromosuccinimide, Acetic Acid, Chloroform | 70-92% | acs.org |
| 2-Chlorothiophene | Thiophene | Potassium Permanganate, Chloride Source | - | researchgate.net |
Sequential Halogenation and Functional Group Interconversion Strategies
Starting from a monohalogenated 3-methylthiophene, the second halogen can be introduced in a subsequent step. The directing effects of the existing methyl group and halogen substituent guide the position of the second halogenation.
For instance, starting with 2-bromo-3-methylthiophene, a subsequent chlorination step would be required to introduce the chlorine atom at the 5-position. Given the activating nature of the methyl group and the deactivating but ortho-para directing nature of the bromine, the 5-position is the most likely site for electrophilic attack. Reagents like N-chlorosuccinimide (NCS) could be employed for this transformation.
An alternative strategy involves functional group interconversion. For example, a lithiated thiophene can be reacted with an electrophile to introduce a functional group that can later be converted to a halogen. mdpi.com This allows for greater control over the substitution pattern.
The synthesis of 2-bromo-5-chlorothiophene (B1265590) itself has been reported, and it is used as a starting material for further chemical synthesis. sigmaaldrich.com The electrochemical reduction of 2-bromo-5-chlorothiophene has been studied, indicating its utility in electrochemical applications. sigmaaldrich.com
Emerging Electrochemical Synthesis Pathways for Thiophene Derivatives
Electrosynthesis is increasingly recognized as a powerful and sustainable alternative to traditional chemical methods for the synthesis of organic compounds. By using electrons as traceless reagents, electrochemical approaches can often provide milder reaction conditions, reduce waste, and enable unique chemical transformations. In the context of substituted thiophenes, electrosynthesis offers novel routes for the formation of key intermediates and the selective introduction of functional groups.
Electrochemical Generation of Organometallic Intermediates (e.g., Thienylzinc Species)
The formation of organometallic reagents is a pivotal step for subsequent cross-coupling reactions. Electrochemical methods provide a direct and mild route to generate these valuable intermediates from halo-substituted thiophenes. The electrochemical reduction of a carbon-halogen bond at a sacrificial metal anode, typically zinc or magnesium, can produce the corresponding organometallic species in situ.
For halothiophenes, the electrochemical generation of thienylzinc reagents has been demonstrated as a viable synthetic strategy. researchgate.net This process involves the reduction of a bromothiophene or chlorothiophene at a cathode in the presence of a zinc salt, with a sacrificial zinc anode continuously replenishing the zinc ions in the solution. A nickel-bipyridine complex is often employed as a catalyst to facilitate the reduction. researchgate.net
This methodology can be conceptually extended to the synthesis of the thienylzinc reagent derived from this compound. Given the higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond under reductive conditions, the selective formation of a 5-chloro-3-methylthien-2-ylzinc species is anticipated. The general conditions for such a transformation are summarized in the table below, based on established procedures for related halothiophenes. researchgate.net
Table 1: Representative Conditions for Electrochemical Generation of Thienylzinc Reagents
| Parameter | Value/Condition |
| Substrate | This compound |
| Anode | Sacrificial Zinc |
| Cathode | Carbon Felt |
| Catalyst | NiBr₂(bpy) (catalytic amount) |
| Solvent | Dimethylformamide (DMF) |
| Electrolyte | Tetrabutylammonium perchlorate |
| Potential | Controlled potential electrolysis |
This table presents a hypothetical application of established methods to the specified compound.
The resulting thienylzinc intermediate is a versatile building block that can participate in a variety of subsequent cross-coupling reactions, such as Negishi coupling, to introduce new carbon-carbon bonds at the 2-position of the thiophene ring.
Selective Functionalization via Electrosynthesis
Beyond the formation of organometallic intermediates, electrosynthesis offers a range of techniques for the selective functionalization of the thiophene nucleus. These methods can be broadly categorized into oxidative and reductive processes, allowing for the introduction of a diverse array of substituents.
One notable example is the electrochemical silylation of halothiophenes. acs.org This reaction proceeds via the electrochemical reduction of a carbon-halogen bond, followed by trapping of the resulting thienyl anion with a silylating agent like trimethylsilyl (B98337) chloride. The selectivity of this reaction is governed by the reduction potentials of the different carbon-halogen bonds. Bromo-derivatives are more readily reduced than their chloro-analogs, and the 2-position of the thiophene ring is generally more reactive than the 3-position. acs.org This inherent selectivity could be exploited for the regioselective silylation of this compound at the 2-position.
Electrochemical C-H functionalization is another rapidly advancing field that holds significant promise for the modification of thiophenes. rsc.org While direct anodic oxidation of thiophenes can lead to polymerization, mediated or catalyst-driven electrochemical C-H activation can provide a controlled means of introducing new functional groups. For instance, electrochemical methods have been developed for the trifluoromethylation and phosphonylation of heterocycles. rsc.orgacs.org
The table below outlines potential electrochemical functionalization reactions that could be adapted for this compound, based on methodologies reported for other aromatic and heterocyclic systems.
Table 2: Potential Electrochemical Functionalization Reactions
| Reaction Type | Reagent/Conditions | Potential Product |
| Reductive Silylation | Trimethylsilyl chloride, undivided cell | 5-chloro-3-methyl-2-(trimethylsilyl)thiophene |
| Oxidative C-H Amination | Amine source, redox mediator | Aminated derivative of this compound |
| Oxidative C-H Arylation | Arene, supporting electrolyte | Arylated derivative of this compound |
This table illustrates hypothetical applications of known electrochemical functionalization methods to the target compound.
The continued development of these and other electrochemical techniques is expected to provide even more sophisticated tools for the precise and sustainable synthesis of complex thiophene derivatives like this compound.
Mechanistic Insights into the Reactivity of 2 Bromo 5 Chloro 3 Methylthiophene
Electrophilic Substitution Reactions on Dihalogenated Thiophenes
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for thiophenes. The thiophene (B33073) ring is generally more reactive than benzene (B151609) towards electrophiles due to the electron-donating effect of the sulfur atom, which can stabilize the intermediate sigma complex (Wheland intermediate). pearson.comuoanbar.edu.iquop.edu.pk Substitution typically occurs preferentially at the C2 (or α) position, which is more activated than the C3 (or β) position. pearson.comuop.edu.pkresearchgate.net
Influence of Halogen and Methyl Substituents on Regioselectivity
The presence of substituents on the thiophene ring significantly influences the regioselectivity of electrophilic substitution. Halogens (bromine and chlorine) are deactivating groups due to their electron-withdrawing inductive effect, yet they are ortho, para-directing because of their electron-donating resonance effect. The methyl group, in contrast, is an activating group that directs incoming electrophiles to the ortho and para positions.
In 2-Bromo-5-chloro-3-methylthiophene, the interplay of these effects dictates the position of further substitution. The bromine at C2 and chlorine at C5 deactivate the ring, while the methyl group at C3 activates it. The only available position for substitution is C4. The directing effects of the existing substituents converge on this position. The C2-bromo and C5-chloro substituents direct towards the adjacent C4 position, and the C3-methyl group also directs an incoming electrophile to the ortho C4 position. Therefore, electrophilic substitution on this compound is expected to occur regioselectively at the C4 position.
Studies on related substituted thiophenes support this prediction. For instance, in 2-substituted thiophenes, electrophilic substitution generally occurs at the C5 position. uoanbar.edu.iq When the C2 and C5 positions are occupied, as in 2,5-dihalogenated thiophenes, the reaction site is directed to the C3 or C4 positions, influenced by any other substituents present. The presence of an activating group like a methyl group at C3 would strongly favor substitution at the adjacent C4 position.
Reaction Kinetics and Thermodynamic Considerations
The kinetics of electrophilic substitution on thiophene have been studied for various reactions, including nitration and hydrogen exchange. rsc.orgrsc.org These studies reveal that the reaction mechanism is similar to that of benzene compounds. rsc.org The rate of reaction is influenced by the nature of the electrophile and the substituents on the thiophene ring.
Thermodynamically, the stability of the Wheland intermediate is a key factor in determining the regioselectivity. For electrophilic attack on this compound at the C4 position, the positive charge in the resulting sigma complex can be delocalized over the thiophene ring and stabilized by the sulfur atom's lone pair. The C3-methyl group further stabilizes this intermediate through its inductive and hyperconjugative effects. This stabilization of the intermediate for C4-substitution makes it the thermodynamically favored pathway.
Cross-Coupling Reactivity of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of complex organic molecules. nih.govnih.gov this compound is an excellent substrate for these reactions due to the presence of two different halogen atoms, which allows for selective functionalization.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Kumada, Sonogashira)
A variety of palladium-catalyzed cross-coupling reactions can be employed to modify this compound. These include:
Suzuki-Miyaura Coupling: This reaction couples the thiophene with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgrsc.org It is a versatile and widely used method for forming C-C bonds. d-nb.infonih.govnih.gov
Stille Coupling: This reaction involves the coupling of the thiophene with an organotin reagent. wikipedia.orgorganic-chemistry.org It is known for its tolerance of a wide range of functional groups.
Kumada Coupling: This reaction utilizes a Grignard reagent as the coupling partner. wikipedia.orgorganic-chemistry.org It is a powerful method for forming C-C bonds, particularly for the synthesis of polythiophenes. researchgate.net
Sonogashira Coupling: This reaction forms a C-C bond between the thiophene and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org
These reactions have been successfully applied to various dihalogenated thiophenes, demonstrating their utility in the selective synthesis of complex thiophene derivatives. nih.govresearchgate.netscispace.com
A key aspect of the cross-coupling reactivity of this compound is the selective reaction at either the C-Br or C-Cl bond. Generally, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl > F. nih.gov This trend is based on the bond dissociation energies of the carbon-halogen bonds.
Therefore, in this compound, the C-Br bond at the C2 position is significantly more reactive than the C-Cl bond at the C5 position. This difference in reactivity allows for selective cross-coupling at the C2 position while leaving the C5-chloro group intact for subsequent transformations. This selective reactivity has been demonstrated in Suzuki-Miyaura couplings of similar dihalothiophenes, where the bromo-substituent reacts preferentially. researchgate.netscispace.com
The following table summarizes the expected selective reactivity in various cross-coupling reactions:
| Cross-Coupling Reaction | Expected Site of Primary Reaction | Rationale |
| Suzuki-Miyaura | C2 (Bromine) | Higher reactivity of C-Br bond. researchgate.netscispace.com |
| Stille | C2 (Bromine) | Higher reactivity of C-Br bond. nih.gov |
| Kumada | C2 (Bromine) | Higher reactivity of C-Br bond. nih.gov |
| Sonogashira | C2 (Bromine) | Higher reactivity of C-Br bond. researchgate.netsioc-journal.cn |
The choice of ligand in a palladium-catalyzed cross-coupling reaction is crucial as it can significantly influence the catalyst's performance, including its activity, stability, and selectivity. nih.gov Different ligands can alter the electronic and steric properties of the palladium center, thereby affecting the rates of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle.
In the context of this compound, ligand effects can be exploited to fine-tune the regioselectivity of the cross-coupling reaction. While the intrinsic reactivity difference between the C-Br and C-Cl bonds generally dictates the primary reaction site, certain ligand systems can modulate this selectivity. For instance, bulky, electron-rich phosphine (B1218219) ligands are often used to enhance the reactivity of the catalyst, particularly for less reactive C-Cl bonds.
Research on dihalogenated heteroarenes has shown that ligand choice can sometimes even reverse the expected regioselectivity. whiterose.ac.uknsf.gov For example, in some systems, specific ligands have been found to promote coupling at the less reactive halide position. nsf.gov While the selective coupling at the C-Cl bond in the presence of a C-Br bond in this compound would be challenging, the use of specialized ligand systems could potentially influence the reaction outcome.
The table below provides examples of ligands commonly used in palladium-catalyzed cross-coupling reactions and their potential impact:
| Ligand | Type | Potential Effects |
| Triphenylphosphine (PPh3) | Monodentate Phosphine | Commonly used, provides good stability to the catalyst. scispace.com |
| Tricyclohexylphosphine (PCy3) | Bulky, Electron-Rich Phosphine | Can enhance catalytic activity, particularly for less reactive halides. jcu.edu.au |
| Xantphos | Bidentate Phosphine | Can promote high selectivity in certain cross-coupling reactions. rsc.org |
| N-Heterocyclic Carbenes (NHCs) | Carbene Ligands | Strong σ-donors that can form highly active and stable catalysts. nsf.gov |
Application in the Synthesis of Arylated and Biarylated Thiophenes
The presence of two different halogen atoms on the thiophene ring of this compound offers the potential for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The differential reactivity of the C-Br and C-Cl bonds is key to this selectivity. Generally, the C-Br bond is more susceptible to oxidative addition to a palladium(0) catalyst than the more stable C-Cl bond. This allows for the regioselective synthesis of mono-arylated thiophenes, which can then be further functionalized to produce biarylated thiophenes.
Research on the closely related compound, 2-bromo-5-chlorothiophene (B1265590), demonstrates the feasibility of this approach. In a typical Suzuki coupling reaction, 2-bromo-5-chlorothiophene reacts selectively at the bromine-bearing carbon with various aryl boronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate (B84403). This yields 2-aryl-5-chlorothiophenes. Subsequently, a second Suzuki coupling can be performed at the less reactive chloro-substituted position, often under more forcing conditions (e.g., higher temperature or a more active catalyst system), to introduce a second aryl group, leading to the formation of unsymmetrical 2,5-biarylthiophenes. whiterose.ac.ukic.ac.ukresearchgate.net
The synthesis of 2-(bromomethyl)-5-aryl-thiophenes from 2-bromo-5-(bromomethyl)thiophene (B1590285) further illustrates the utility of selective Suzuki coupling. In this case, the C-Br bond on the thiophene ring is selectively coupled with aryl boronic acids, leaving the bromomethyl group intact for further transformations. d-nb.infonih.gov
Based on these precedents, it can be inferred that this compound would serve as an excellent substrate for the stepwise synthesis of arylated and biarylated 3-methylthiophenes. The initial arylation would be expected to occur at the C-2 position due to the higher reactivity of the C-Br bond.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Thiophenes
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Ref. |
| 2-Bromo-5-chlorothiophene | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 2-Aryl-5-chlorothiophene | researchgate.net |
| 2-Aryl-5-chlorothiophene | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2,5-Biarylthiophene | researchgate.net |
| 2-Bromo-5-(bromomethyl)thiophene | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-(Bromomethyl)-5-aryl-thiophene | d-nb.infonih.gov |
This table presents data for analogous compounds to illustrate the general conditions applicable to this compound.
Direct Arylation and C-H Activation Processes
Direct C-H arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions. For a substrate like this compound, the C-H bond at the C-4 position is a potential site for such functionalization.
Regiodivergent C-H Alkynylation and Arylation
The regioselectivity of C-H activation on 3-substituted thiophenes is influenced by both electronic and steric factors, as well as the nature of the catalyst system. Research on the direct C-H alkynylation of 3-substituted thiophenes has demonstrated that catalyst control can achieve regiodivergent synthesis, selectively functionalizing either the C-2 or C-5 position. nih.gov For this compound, the C-4 position is the only available C-H bond for direct functionalization.
Studies on the direct arylation of 3-(methylsulfinyl)thiophenes have shown that palladium catalysis can effectively introduce aryl groups at the C-2 and C-5 positions. conicet.gov.arconicet.gov.arnih.govresearchgate.netaminer.org While this is not the C-4 position, it highlights the feasibility of direct C-H functionalization on substituted thiophenes. The directing effect of the substituent at C-3 and the electronic nature of the arylating agent play crucial roles in determining the regiochemical outcome. In the case of this compound, the electron-donating methyl group at C-3 would likely influence the reactivity of the adjacent C-4 proton.
Catalyst Systems and Reaction Condition Optimization
The success of direct C-H arylation and alkynylation hinges on the careful selection of the catalyst system and reaction conditions. Palladium catalysts are commonly employed, often in combination with specific ligands and bases.
For the direct arylation of 3-(methylsulfinyl)thiophenes, catalyst systems such as Pd(OAc)₂ with ligands like P(t-Bu)₃ have been shown to be effective. conicet.gov.ar The choice of base, solvent, and reaction temperature are critical parameters that need to be optimized to achieve high yields and selectivity. researchgate.netrsc.org
In the context of regiodivergent C-H alkynylation of 3-substituted thiophenes, different catalyst systems are used to steer the reaction towards the desired isomer. For instance, a palladium catalyst with a specific ligand might favor functionalization at the more sterically accessible position, while a different ligand could promote reaction at the more electronically favored site. nih.gov For the direct functionalization of the C-4 position in this compound, extensive screening of catalysts, ligands, and reaction conditions would be necessary to develop an efficient protocol.
Table 2: Catalyst Systems for Direct C-H Functionalization of Substituted Thiophenes
| Substrate Type | Reaction Type | Catalyst | Ligand | Base | Solvent | Ref. |
| 3-Substituted Thiophene | C-H Alkynylation | Pd(OAc)₂ | Various | CsOAc | Toluene | nih.gov |
| 3-(Methylsulfinyl)thiophene | C-H Arylation | Pd(OAc)₂ | P(t-Bu)₃ | CsOAc | Dioxane | conicet.gov.ar |
This table provides examples of catalyst systems used for related thiophene functionalizations, suggesting starting points for the optimization of reactions with this compound.
Nucleophilic Attack and Halogen Dance Reactions
Halogenated thiophenes are susceptible to nucleophilic attack, which can proceed through various mechanisms, including lithium-halogen exchange and the intriguing "halogen dance" rearrangement.
Lithium-Halogen Exchange Processes
Lithium-halogen exchange is a powerful tool for the synthesis of organolithium intermediates, which can then be trapped with various electrophiles. In dihalogenated thiophenes, the selectivity of this exchange is often dependent on the nature of the halogen and the reaction conditions. The general reactivity trend for halogen-lithium exchange is I > Br > Cl > F. princeton.edu Therefore, in this compound, treatment with an organolithium reagent such as n-butyllithium at low temperatures is expected to selectively occur at the C-Br bond, generating the 2-lithio-5-chloro-3-methylthiophene intermediate.
This regioselective lithiation opens up a pathway for the introduction of a wide range of functional groups at the C-2 position. The resulting organolithium species can react with electrophiles like aldehydes, ketones, carbon dioxide, and alkyl halides to afford a diverse array of substituted thiophenes. mdpi.com The efficiency and selectivity of the lithium-halogen exchange can be influenced by the solvent and the specific organolithium reagent used. beilstein-journals.orgrsc.orgnih.gov
Rearrangement Mechanisms in Halogenated Thiophenes
Under certain conditions, particularly in the presence of strong bases like lithium amides, halogenated thiophenes can undergo a "halogen dance" rearrangement, where a halogen atom migrates from its original position to another on the thiophene ring. wikipedia.orgclockss.orgchemeurope.com This rearrangement typically proceeds through a series of deprotonation and halogen-lithium exchange steps. whiterose.ac.ukias.ac.innih.govresearchgate.netresearchgate.net
For a molecule like this compound, the halogen dance could be initiated by deprotonation at the C-4 position by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This would form a lithiated intermediate. Subsequent intramolecular or intermolecular halogen transfer could lead to the migration of the bromine atom. It has been observed in mixed dihalothiophenes that the heavier halogen (in this case, bromine) migrates preferentially over the lighter one (chlorine). ic.ac.uk
The mechanism of the halogen dance is complex and can be influenced by the substitution pattern of the thiophene ring and the reaction conditions. Theoretical studies on the halogen dance of bromothiophenes suggest a cascade-like mechanism involving various bromo-bridged transition states. ias.ac.in The formation of thermodynamically more stable intermediates often drives the rearrangement. In the case of this compound, a halogen dance could potentially lead to the formation of isomeric compounds such as 3-bromo-5-chloro-2-methylthiophene (B3329606) or 4-bromo-5-chloro-3-methylthiophene, providing access to otherwise difficult-to-synthesize substitution patterns.
Advanced Spectroscopic and Computational Characterization of 2 Bromo 5 Chloro 3 Methylthiophene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-Bromo-5-chloro-3-methylthiophene, both one-dimensional and two-dimensional NMR methods provide invaluable information about its proton and carbon framework.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, displaying two key signals. A singlet corresponding to the lone aromatic proton on the thiophene (B33073) ring (H-4) and another singlet for the protons of the methyl group at the C-3 position. The chemical shift of the aromatic proton is influenced by the adjacent electron-withdrawing halogen atoms and the electron-donating methyl group. For the related compound 2-bromo-5-chlorothiophene (B1265590), the two aromatic protons appear as doublets at approximately 6.83 ppm and 6.67 ppm. chemicalbook.com The introduction of a methyl group at the 3-position in this compound would leave a single proton at the 4-position, which would be expected to resonate as a singlet in a similar region. The methyl protons would likely appear as a singlet in the upfield region, typically around 2.0-2.5 ppm.
The ¹³C NMR spectrum is expected to show five distinct signals, one for each carbon atom in the molecule, as there are no elements of symmetry. docbrown.info Based on data from similar substituted thiophenes, such as 2-bromo-3-methylthiophene (B51420), and considering the known effects of chloro and bromo substituents, the chemical shifts can be predicted. chemicalbook.com The carbon atom bonded to the bromine (C-2) and the carbon bonded to the chlorine (C-5) would appear at the lower field, while the carbon of the methyl group would be found at the highest field.
Predicted NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-4 | ~6.7-7.0 (singlet) | - |
| -CH₃ | ~2.2 (singlet) | ~15 |
| C-2 | - | ~112 |
| C-3 | - | ~138 |
| C-4 | - | ~127 |
Note: The chemical shift values are predictions based on data from analogous compounds and known substituent effects.
Two-Dimensional NMR Techniques for Connectivity Assignments
To confirm the structural assignments of the ¹H and ¹³C signals unambiguously, two-dimensional (2D) NMR techniques are employed. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the proton signals with their directly attached carbon atoms. It would definitively link the aromatic proton signal to the C-4 carbon and the methyl proton signal to the methyl carbon.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity of the substituted thiophene ring. For instance, the methyl protons would be expected to show correlations to the C-2, C-3, and C-4 carbons, confirming the substitution pattern. The aromatic H-4 proton would show correlations to C-2, C-3, and C-5.
Correlation Spectroscopy (COSY): In this specific molecule, a COSY experiment would be of limited use for the thiophene ring itself, as there is only one aromatic proton and thus no proton-proton coupling to observe within the ring.
Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound. The calculated monoisotopic mass of this compound (C₅H₄BrClS) is approximately 209.9061 Da. The presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, which further aids in the confirmation of the elemental composition. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomer Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for separating components of a mixture and identifying them based on their mass spectra. This technique can be used to assess the purity of a this compound sample and to distinguish it from potential isomers.
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺. The unique isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a complex molecular ion cluster (M, M+2, M+4). The fragmentation pattern provides a structural fingerprint. raco.cat Key fragmentation pathways would likely involve the loss of the substituents and the cleavage of the thiophene ring.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment | Notes |
|---|---|---|
| ~210 | [C₅H₄BrClS]⁺ | Molecular ion (value depends on isotopes) |
| ~195 | [C₄H₁BrClS]⁺ | Loss of a methyl radical (·CH₃) |
| ~131 | [C₅H₄ClS]⁺ | Loss of a bromine radical (·Br) |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. These two techniques are complementary. doi.org
The IR and Raman spectra of this compound will exhibit characteristic bands corresponding to the vibrations of the thiophene ring and its substituents. The analysis of vibrational spectra for related 2-chloro- and 2-bromo-thiophene derivatives provides a basis for assigning the fundamental vibrations. doi.org
C-H vibrations: The aromatic C-H stretching of the H-4 proton is expected in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl group will appear in the 3000-2850 cm⁻¹ range.
Thiophene ring vibrations: The C=C and C-C stretching vibrations within the aromatic ring typically occur in the 1600-1300 cm⁻¹ region.
C-S vibrations: The stretching mode of the C-S bond in the thiophene ring is usually observed in the lower frequency region of the spectrum.
C-Halogen vibrations: The C-Cl and C-Br stretching vibrations are expected at lower wavenumbers, typically below 800 cm⁻¹.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |
| Thiophene Ring C=C/C-C Stretch | 1600 - 1300 | IR, Raman |
| C-H Bend | 1450 - 1350 | IR, Raman |
| C-S Stretch | 800 - 600 | IR, Raman |
| C-Cl Stretch | 800 - 600 | IR, Raman |
Note: These are general ranges and the exact positions can vary.
Experimental Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. For substituted thiophenes, the IR spectrum reveals characteristic bands corresponding to ring vibrations and the vibrations of the substituent groups.
The IR spectrum of this compound is expected to exhibit several key absorption bands. The C-H stretching vibrations of the thiophene ring typically appear around 3100 cm⁻¹. The presence of the methyl group will introduce C-H stretching vibrations in the 2900-3000 cm⁻¹ region and C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. The C=C stretching vibrations within the thiophene ring are expected to produce a series of bands in the 1500-1300 cm⁻¹ region. nii.ac.jpiosrjournals.org The C-S stretching vibrations are generally weaker and appear at lower wavenumbers.
Due to the lack of a publicly available experimental IR spectrum for this compound, a representative table of expected IR absorption bands is presented below, based on the analysis of the closely related compound 2-bromo-5-chlorothiophene and general trends for substituted thiophenes. nih.govnist.gov
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Thiophene C-H Stretch | ~3100 |
| Methyl C-H Stretch (asymmetric) | ~2960 |
| Methyl C-H Stretch (symmetric) | ~2870 |
| Thiophene Ring C=C Stretch | 1500 - 1300 |
| Methyl C-H Bend (asymmetric) | ~1450 |
| Methyl C-H Bend (symmetric) | ~1375 |
| C-H In-plane Bending | 1300 - 1000 |
| C-H Out-of-plane Bending | 1000 - 750 |
| C-Cl Stretch | 800 - 600 |
| C-Br Stretch | 600 - 500 |
Raman Spectroscopy Techniques
Raman spectroscopy, which is complementary to IR spectroscopy, provides information about the vibrational modes of a molecule based on inelastic scattering of monochromatic light. For substituted thiophenes, Raman spectroscopy is particularly sensitive to the vibrations of the thiophene ring and the carbon-halogen bonds.
The Raman spectrum of this compound is expected to be dominated by strong bands corresponding to the symmetric stretching vibrations of the C=C bonds in the thiophene ring, typically appearing in the 1400-1550 cm⁻¹ region. mdpi.com The C-S stretching vibrations, which are often weak in the IR spectrum, can sometimes be more prominent in the Raman spectrum. The C-Cl and C-Br stretching vibrations will also be Raman active and are expected in the low-frequency region of the spectrum. The methyl group vibrations, including C-H stretching and bending modes, will also be present.
Resonance Raman spectroscopy, where the excitation wavelength is chosen to coincide with an electronic absorption band, can be used to enhance the intensity of Raman signals associated with the chromophoric part of the molecule. mdpi.com This technique could be particularly useful for studying the electronic and vibrational coupling within the substituted thiophene ring.
A table of expected Raman active modes for this compound is provided below, based on general knowledge of substituted thiophenes.
| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) |
| Thiophene C-H Stretch | ~3100 |
| Methyl C-H Stretch | 3000 - 2800 |
| Thiophene Ring C=C Symmetric Stretch | 1550 - 1400 |
| Methyl C-H Bend | 1450 - 1350 |
| Thiophene Ring Deformation | 1300 - 1000 |
| C-S Stretching Modes | 800 - 600 |
| C-Cl Stretch | 800 - 600 |
| C-Br Stretch | 600 - 500 |
Electronic Absorption and Emission Spectroscopy (UV-Vis)
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic systems like thiophene, the most common transitions are π → π*. cutm.ac.inpharmatutor.org
The UV-Vis absorption spectrum of this compound is expected to show absorption bands in the ultraviolet region. The position and intensity of these bands are influenced by the substituents on the thiophene ring. Halogen atoms (bromine and chlorine) are auxochromes that can cause a bathochromic (red) shift of the absorption maximum compared to unsubstituted thiophene due to their electron-donating resonance effect and electron-withdrawing inductive effect. The methyl group, being an electron-donating group, can also contribute to a red shift.
The electronic transitions in substituted thiophenes are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org The energy of these transitions, and thus the wavelength of maximum absorption (λmax), is sensitive to the nature and position of the substituents. For this compound, multiple π → π* transitions are expected, arising from the conjugated system of the thiophene ring.
| Type of Transition | Expected Wavelength Range (nm) |
| π → π* | 230 - 280 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for this compound is not available in the public domain, the analysis of crystal structures of other substituted thiophene derivatives provides insight into the expected solid-state packing. nih.goviucr.orgeurjchem.com Thiophene derivatives often pack in a herringbone or pi-stacking arrangement, driven by intermolecular forces such as van der Waals interactions and, in some cases, halogen bonding (C-Br···S or C-Cl···S interactions).
Computational Chemistry and Quantum Mechanical Investigations
Computational chemistry provides a powerful theoretical framework for understanding the electronic structure, geometry, and spectroscopic properties of molecules.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and geometry of molecules. jchps.com DFT calculations can provide optimized molecular geometries (bond lengths and angles), vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties such as molecular orbital energies.
For this compound, DFT calculations would likely be performed using a functional such as B3LYP and a suitable basis set (e.g., 6-311G(d,p)). These calculations would predict a nearly planar thiophene ring. The calculated vibrational frequencies, after appropriate scaling, can be used to aid in the assignment of experimental IR and Raman spectra.
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for understanding the chemical reactivity and electronic properties of a molecule. rsc.org
For this compound, the HOMO is expected to be a π-orbital with significant electron density on the thiophene ring and the sulfur atom. The LUMO is likely to be a π*-orbital, also distributed over the thiophene ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that relates to the molecule's electronic excitability and chemical stability. A smaller HOMO-LUMO gap generally corresponds to a longer wavelength absorption in the UV-Vis spectrum.
DFT calculations can provide detailed visualizations of the HOMO and LUMO, showing the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). The presence of the electron-withdrawing halogens and the electron-donating methyl group will influence the energies and distributions of these frontier orbitals.
| Molecular Orbital | Expected Energy Range (eV) (Representative) | Key Characteristics |
| HOMO | -6.0 to -7.0 | π-orbital, significant contribution from the thiophene ring and sulfur atom. |
| LUMO | -1.0 to -2.0 | π*-orbital, distributed over the thiophene ring. |
| HOMO-LUMO Gap | 4.0 to 5.0 | Influences electronic transitions and chemical reactivity. |
In-depth Computational Analysis of this compound Remains an Area for Future Research
Despite a comprehensive search of available scientific literature, detailed advanced spectroscopic and computational characterization studies focusing specifically on the chemical compound this compound are not presently available.
While computational methods such as Density Functional Theory (DFT) are powerful tools for investigating the structural, electronic, and thermodynamic properties of molecules, and have been applied to a variety of thiophene derivatives, a dedicated study on this compound with the specific focus on Molecular Electrostatic Potential (MEP) mapping, prediction of spectroscopic parameters and reactivity descriptors, theoretical prediction of thermodynamic parameters, and mechanistic studies through computational modeling, as outlined in the query, could not be located.
Research in the field of computational chemistry has provided valuable insights into related compounds. For instance, studies on derivatives of 2-bromo-5-chlorothiophene have utilized DFT to explore their geometric parameters and reactivity. Similarly, computational analyses of other substituted thiophenes, such as 2,5-dibromo-3-methylthiophene (B84023), have been conducted to understand their electronic properties and reaction mechanisms. These studies highlight the potential of computational chemistry to elucidate the characteristics of halogenated and methylated thiophenes.
However, the specific combination of bromo, chloro, and methyl substituents at the 2, 5, and 3 positions of the thiophene ring, respectively, imparts a unique set of electronic and steric properties to this compound. A thorough computational investigation would be necessary to specifically delineate its:
Molecular Electrostatic Potential (MEP) Map: To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
Spectroscopic Parameters and Reactivity Descriptors: To theoretically predict its spectral signatures (e.g., NMR, IR) and quantify its chemical reactivity and stability through descriptors like HOMO-LUMO gap, hardness, and electrophilicity.
Thermodynamic Parameters: To calculate properties such as heat of formation, entropy, and Gibbs free energy, which are crucial for understanding its stability and behavior in chemical reactions.
Mechanistic Pathways: To model its behavior in various chemical transformations and elucidate reaction mechanisms at a molecular level.
The absence of such a focused study in the public domain suggests a gap in the current body of scientific literature. Therefore, the generation of an article with the requested detailed sections and data tables on the advanced spectroscopic and computational characterization of this compound is not possible without resorting to speculation or the presentation of data for different molecules, which would be scientifically inaccurate.
Further research, specifically targeting the computational analysis of this compound, is required to provide the detailed and specific information requested.
Strategic Utilization of 2 Bromo 5 Chloro 3 Methylthiophene As a Versatile Synthetic Intermediate
Building Block for Complex Heterocyclic Systems
The unique arrangement of functional groups on the 2-bromo-5-chloro-3-methylthiophene ring makes it an ideal starting material for constructing intricate heterocyclic structures. The differential reactivity of the bromo and chloro substituents allows for stepwise and controlled reactions, enabling the synthesis of a wide array of complex molecules.
Thiophene-based oligomers and polymers are of significant interest due to their electronic and optical properties, which make them suitable for use in organic electronics. This compound can be used in the preparation of poly(3,3′′′-dimethyl-(2,2′:5′,2′:5′,2′′′)tetrathiophene)). chemicalbook.com The synthesis of regioregular poly(3-alkylthiophene)s often involves the creation of a regiodefined 2-bromo-5-(bromomagnesio)-3-alkylthiophene intermediate, followed by a Kumada-type cross-coupling reaction to produce polymers with nearly 100% head-to-tail linkages. psu.edu
The synthesis of thiophene-based trimers can be achieved through methods like the cyclization of 1,3-diynes or Suzuki cross-coupling reactions. nih.gov In the Suzuki reaction, a palladium complex catalyzes the carbon-carbon bond formation between a dihalothiophene and a thiophene (B33073) boronic acid. nih.gov The differential reactivity of the C-Br and C-Cl bonds in precursors like 2-bromo-5-chlorothiophene (B1265590) is advantageous in these coupling reactions. mdpi.com
Table 1: Examples of Thiophene-Based Polymers and Oligomers
| Polymer/Oligomer Name | Synthetic Method | Precursor |
| Poly(3,3′′′-dimethyl-(2,2′:5′,2′:5′,2′′′)tetrathiophene) | Not specified | 2-Bromo-3-methylthiophene (B51420) chemicalbook.com |
| Regioregular poly(3-alkylthiophene)s | Kumada-type cross-coupling | 2-bromo-5-(bromomagnesio)-3-alkylthiophene psu.edu |
| Thiophene trimers | Suzuki cross-coupling | Dihalothiophene and thiophene boronic acid nih.gov |
This table showcases examples of thiophene-based polymers and oligomers synthesized using thiophene precursors.
The construction of functionalized biaryls and polyaryls often relies on cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent method due to its mild conditions and the commercial availability of boronic acids. mdpi.com Starting from 2-bromo-5-chlorothiophene, various 2-aryl-5-chlorothiophenes and 2,5-biarylthiophenes can be synthesized. mdpi.com The selective arylation at the more reactive C-Br bond is a key strategy. mdpi.com
For instance, the Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene (B84023) with different arylboronic acids can selectively yield 5-aryl-2-bromo-3-methylthiophene derivatives. scispace.comresearchgate.net These reactions are typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, with a base like K₃PO₄ in a solvent system like 1,4-dioxane (B91453) and water. scispace.comresearchgate.net The reaction conditions can be optimized to achieve good yields of the desired mono-arylated products. semanticscholar.org
Table 2: Synthesis of Functionalized Biaryls
| Starting Material | Reagent | Product | Catalyst/Conditions |
| 2-Bromo-5-chlorothiophene | Arylboronic acid | 2-Aryl-5-chlorothiophene | Pd(PPh₃)₄, K₃PO₄, Dioxane/H₂O, 90°C mdpi.com |
| 2,5-Dibromo-3-methylthiophene | Arylboronic acid | 5-Aryl-2-bromo-3-methylthiophene | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O, 90°C scispace.comresearchgate.net |
| 2,5-Dibromo-3-hexylthiophene | Arylboronic acid | 5-Aryl-2-bromo-3-hexylthiophene | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane, 90°C semanticscholar.org |
This table illustrates the synthesis of functionalized biaryls through Suzuki cross-coupling reactions of brominated thiophenes.
Role in the Synthesis of Precursors for Agrochemical and Pharmaceutical Scaffolds
The thiophene ring is a common scaffold in many biologically active compounds. The functionalization of this compound provides a pathway to novel derivatives with potential applications in the agrochemical and pharmaceutical industries.
The derivatization of this compound allows for the introduction of various functional groups, leading to key intermediates for more complex molecules. For example, Suzuki cross-coupling reactions can be used to synthesize a range of 2-aryl-5-chlorothiophenes and 2,5-biarylthiophenes from 2-bromo-5-chlorothiophene. mdpi.com These reactions demonstrate good tolerance for a variety of functional groups on the arylboronic acid. researchgate.net
In one study, 2,5-dibromo-3-methylthiophene was reacted with various arylboronic acids to produce a series of novel derivatives. researchgate.net These compounds were then evaluated for their biological activities, including antioxidant, antibacterial, and antiurease properties. researchgate.net For instance, compounds with electron-donating groups on the aryl ring showed varied electronic effects compared to those with electron-withdrawing groups. researchgate.net
The different reactivities of the bromine and chlorine atoms on the thiophene ring enable regioselective reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. mdpi.com This allows for the selective substitution at the 2-position of 2-bromo-5-chlorothiophene while leaving the 5-chloro position intact. mdpi.com
This regioselectivity is crucial for the controlled synthesis of unsymmetrical biarylthiophenes. researchgate.net By carefully controlling the reaction conditions, it is possible to first perform a Suzuki coupling at the bromo-substituted position and then, if desired, a second coupling at the chloro-substituted position, potentially with a different aryl group. mdpi.comresearchgate.net This stepwise approach allows for the precise installation of different chemical moieties at specific positions on the thiophene ring.
Contributions to Diversification of Thiophene Chemical Space
The use of this compound and related halogenated thiophenes significantly expands the accessible chemical space for thiophene-containing molecules. The ability to perform selective cross-coupling and other derivatization reactions allows for the creation of a vast library of novel compounds with diverse substitution patterns.
This diversification is critical for discovering new materials with enhanced electronic properties and for developing new pharmaceutical and agrochemical agents with improved efficacy and specificity. The strategic use of this versatile building block provides a powerful tool for chemists to explore new areas of thiophene chemistry and to design and synthesize molecules with tailored functions.
Development of Novel Synthetic Routes to Substituted Thiophenes
The unique structural arrangement of this compound, featuring two different halogen atoms with distinct reactivities, establishes it as a valuable and versatile intermediate in the synthesis of a wide array of substituted thiophenes. mdpi.com Its utility is primarily demonstrated in metal-catalyzed cross-coupling reactions and the formation of organometallic reagents, which allow for the regioselective introduction of various functional groups onto the thiophene core. researchgate.net
The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is central to its synthetic application. The C-Br bond is more susceptible to oxidative addition to a metal catalyst, such as palladium, compared to the more robust C-Cl bond. mdpi.com This reactivity difference enables selective functionalization at the 2-position of the thiophene ring while leaving the 5-position available for subsequent transformations.
One of the most prominent applications is in the Suzuki cross-coupling reaction, which facilitates the formation of carbon-carbon bonds. mdpi.comresearchgate.net By reacting this compound with various aryl boronic acids in the presence of a palladium catalyst, a diverse range of 2-aryl-5-chloro-3-methylthiophenes can be synthesized. mdpi.com This approach allows for the creation of complex thiophene derivatives with tailored electronic properties.
A detailed study demonstrated the selective Suzuki coupling of 2-bromo-5-chlorothiophene with a variety of aryl boronic acids, using tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium phosphate (B84403) as the base. mdpi.com This method proved effective for generating mono-substituted 2-aryl-5-chlorothiophenes. mdpi.com Furthermore, the remaining chlorine atom can be targeted in a subsequent, more forcing, coupling reaction to produce unsymmetrical 2,5-bis-aryl substituted thiophenes. mdpi.comresearchgate.net
Beyond Suzuki reactions, this compound is a precursor for other important synthetic intermediates. It can be converted into the Grignard reagent, 5-chloro-3-methylthien-2-ylmagnesium bromide. This organometallic species can then react with various electrophiles. For instance, its reaction with 2-formyl-3-methylthiophene yields a bis(thien-2-yl)methanol derivative, a precursor for molecules in drug development.
The table below summarizes examples of substituted thiophenes synthesized from 2-bromo-5-chlorothiophene via Suzuki coupling reactions.
| Reactant 1 | Reactant 2 (Aryl Boronic Acid) | Catalyst/Base | Product | Reference |
|---|---|---|---|---|
| 2-Bromo-5-chlorothiophene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-Chloro-2-(4-methylphenyl)thiophene | mdpi.com |
| 2-Bromo-5-chlorothiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-Chloro-2-(4-methoxyphenyl)thiophene | mdpi.com |
| 2-Bromo-5-chlorothiophene | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-Chloro-2-(4-chlorophenyl)thiophene | mdpi.com |
| 2-Bromo-5-chlorothiophene | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-Chloro-2-(3-chloro-4-fluorophenyl)thiophene | mdpi.com |
| 2-Bromo-5-chlorothiophene | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-Chloro-2-(3,5-dimethylphenyl)thiophene | mdpi.com |
| 2-Bromo-5-chlorothiophene | 3,4-Dichlorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-Chloro-2-(3,4-dichlorophenyl)thiophene | mdpi.com |
Facilitation of Parallel Synthesis and Chemical Library Generation
The strategic positioning of two distinct halogen atoms on the this compound scaffold makes it an ideal starting material for parallel synthesis and the generation of chemical libraries. rug.nlrsc.org Parallel synthesis aims to produce a large number of individual compounds simultaneously, and the differential reactivity of this thiophene derivative is highly conducive to this approach. mdpi.comresearchgate.net
The core principle lies in the sequential and selective functionalization of the 2- and 5-positions. A library of diverse building blocks can be introduced at the more reactive 2-position (via the bromo group) using robust and high-throughput-compatible reactions like the Suzuki or Stille couplings. mdpi.comjcu.edu.au This creates a first generation of intermediate compounds, all sharing the 5-chloro-3-methylthiophene core but varying at the 2-position.
Each of these intermediates can then be subjected to a second round of diversification at the 5-position (via the chloro group). mdpi.com This two-dimensional approach allows for the rapid, combinatorial assembly of a large matrix of final products from a set of initial building blocks. For example, by reacting 10 different boronic acids at the 2-position, followed by reacting the resulting 10 intermediates with another 10 different coupling partners at the 5-position, a library of 100 distinct, structurally related compounds can be efficiently generated.
This methodology is central to medicinal chemistry for creating libraries of compounds for biological screening. rug.nl The ability to systematically vary the substituents at two different points on the thiophene scaffold allows for a thorough exploration of the structure-activity relationship (SAR) for a given biological target. While direct documentation of large libraries based specifically on this compound is not extensively detailed in the provided search results, the synthetic routes established for its analogues strongly support its suitability for such high-throughput applications. mdpi.comresearchgate.netjcu.edu.au The synthesis of a library of 2-aryl-4-bromo-5-methylthiophenes demonstrates the feasibility of this strategy on a closely related scaffold. jcu.edu.au
The research findings for the selective arylation of 2-bromo-5-chlorothiophene provide a clear blueprint for how such a library could be constructed. mdpi.comresearchgate.net
| Scaffold | Reaction Type | Position of 1st Diversification | Position of 2nd Diversification | Potential Library Size | Reference |
|---|---|---|---|---|---|
| This compound | Suzuki Coupling | C2 (via Bromine) | C5 (via Chlorine) | Large (Combinatorial) | mdpi.comresearchgate.net |
| This compound | Grignard Formation / Reaction | C2 (via Bromine) | C5 (via Chlorine) | Large (Combinatorial) | |
| 3-Bromo-2-methylthiophene | Direct Arylation | C2 (Aryl Bromide) & C5 (Thiophene) | N/A | Library Synthesized | jcu.edu.au |
Future Directions and Open Research Questions
Development of More Efficient and Sustainable Synthetic Pathways
The future synthesis of 2-Bromo-5-chloro-3-methylthiophene and its derivatives will undoubtedly be driven by the principles of green chemistry, emphasizing efficiency, safety, and environmental benignity.
Current synthetic approaches often rely on traditional batch methods which can be energy-intensive and generate significant waste. A promising future direction lies in the adoption of flow chemistry . nih.govbldpharm.comacs.orgbldpharm.com Continuous flow reactors offer superior heat and mass transfer, enabling reactions to be performed under more controlled conditions with higher yields and selectivity. bldpharm.com The development of a continuous flow process for the halogenation of 3-methylthiophene (B123197) could provide a safer and more scalable route to this compound.
Another key area for advancement is the exploration of photocatalysis . acs.orgrsc.orgresearchgate.net Visible-light-mediated photocatalysis offers a green alternative to traditional synthetic methods that often require harsh reagents and high temperatures. rsc.org Research into the photocatalytic halogenation of 3-methylthiophene or the direct C-H functionalization of a pre-halogenated thiophene (B33073) could lead to more sustainable synthetic routes.
The table below outlines potential research avenues for the sustainable synthesis of this compound.
| Research Avenue | Potential Advantages | Key Research Questions |
| Flow Chemistry | Enhanced safety, improved scalability, higher yields and selectivity. nih.govbldpharm.com | What are the optimal reactor design and reaction conditions for the continuous halogenation of 3-methylthiophene? Can a multi-step synthesis of derivatives be telescoped into a single continuous process? |
| Photocatalysis | Use of visible light as a renewable energy source, mild reaction conditions, reduced waste. rsc.orgmdpi.com | Can a selective photocatalytic di-halogenation of 3-methylthiophene be achieved? What photocatalysts are most effective for the functionalization of this substrate? |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, potential for solvent-free reactions. | Can microwave irradiation be used to accelerate the synthesis of this compound and its derivatives, while maintaining high selectivity? |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The distinct electronic nature of the C-Br and C-Cl bonds in this compound provides a foundation for selective functionalization. The C-Br bond is generally more reactive in traditional cross-coupling reactions, allowing for sequential transformations. Future research should aim to expand the repertoire of catalytic methods that can exploit this reactivity difference.
A significant area of opportunity is the development of orthogonal cross-coupling reactions . While Suzuki and Stille couplings are well-established, the exploration of other catalytic systems, such as Sonogashira, Heck, and Buchwald-Hartwig amination reactions, could unlock new synthetic possibilities. A key challenge will be to fine-tune catalyst and reaction conditions to achieve high selectivity for either the C-Br or C-Cl bond.
Furthermore, the direct C-H activation of the C4 position of the thiophene ring represents a highly attractive, atom-economical approach to further functionalization. nih.govacs.orgnumberanalytics.com Research in this area should focus on developing catalysts that can selectively activate the C-H bond in the presence of the two halogen substituents. numberanalytics.com
The following table summarizes potential areas of exploration for novel reactivity.
| Reactivity Pattern | Potential Applications | Key Research Questions |
| Orthogonal Cross-Coupling | Stepwise synthesis of complex, unsymmetrically substituted thiophenes. | Can highly selective catalysts be developed for various cross-coupling reactions at the C-Br and C-Cl positions? |
| Direct C-H Activation | Atom-economical synthesis of trisubstituted thiophenes. numberanalytics.com | What catalyst systems can achieve high regioselectivity for C-H activation at the C4 position? How does the electronic nature of the existing substituents influence C-H activation? |
| Photoredox Catalysis | Access to novel reaction pathways and functional group transformations under mild conditions. | Can photoredox catalysis be used to selectively functionalize the C-Br or C-Cl bond, or to activate the C-H bond? |
Advanced Computational Modeling for Predictive Synthesis and Property Design
Computational chemistry is poised to play an increasingly vital role in guiding the synthesis and application of this compound derivatives. Density Functional Theory (DFT) has already been used to study the geometric and electronic properties of related thiophene compounds. nih.gov
A major future direction is the use of machine learning (ML) and artificial intelligence (AI) to predict reaction outcomes and material properties. nih.govresearchgate.netrjptonline.orgarxiv.orgarxiv.org By training algorithms on large datasets of chemical reactions, it may become possible to predict the optimal conditions for a desired transformation of this compound with high accuracy. nih.govresearchgate.net Similarly, ML models could be developed to predict the electronic and photophysical properties of novel derivatives, accelerating the discovery of new materials for specific applications. rjptonline.org
| Computational Approach | Potential Impact | Key Research Questions |
| Advanced DFT Studies | Deeper understanding of reaction mechanisms and electronic structures. | How do the different substituents on the thiophene ring influence its reactivity and photophysical properties? Can DFT calculations accurately predict the regioselectivity of various reactions? |
| Machine Learning for Reaction Prediction | Accelerated discovery of new synthetic routes and optimization of reaction conditions. nih.govresearchgate.net | Can a reliable ML model be trained to predict the outcome of reactions involving this compound? |
| Predictive Property Modeling | Rational design of materials with tailored electronic and optical properties. | Can ML models accurately predict the HOMO/LUMO levels, bandgap, and charge transport properties of polymers and small molecules derived from this thiophene building block? |
Integration in Materials Science Beyond Simple Polymerization
While the polymerization of thiophene derivatives is a well-established field, the future of this compound in materials science lies in its integration into more complex and functional architectures.
The di-functionality of this compound makes it an ideal candidate for the synthesis of well-defined conjugated oligomers and dendrimers . These structures offer precise control over electronic properties and can self-assemble into highly ordered nanostructures. Current time information in Chatham County, US. The strategic placement of the bromine, chlorine, and methyl groups can be used to direct the self-assembly process through a combination of halogen bonding, π-π stacking, and steric interactions. nih.gov
Furthermore, this compound can serve as a key building block for the creation of two-dimensional (2D) covalent organic frameworks (COFs) and other porous crystalline materials. mdpi.com The predictable geometry and tunable electronic properties of this thiophene derivative could lead to the development of novel 2D materials with applications in catalysis, sensing, and electronics. researchgate.net
The table below highlights potential applications in advanced materials.
| Material Architecture | Potential Applications | Key Research Questions |
| Conjugated Oligomers and Dendrimers | Organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), sensors. researchgate.netresearchgate.net | How does the substitution pattern of oligomers derived from this compound influence their self-assembly and charge transport properties? |
| Covalent Organic Frameworks (COFs) | Heterogeneous catalysis, gas storage and separation, electronic devices. mdpi.comresearchgate.net | Can this compound be used as a linker to construct stable and highly porous COFs? What are the electronic and catalytic properties of these materials? |
| Supramolecular Assemblies | "Smart" materials, drug delivery systems, molecular electronics. nih.govCurrent time information in Chatham County, US.rsc.org | What types of supramolecular structures can be formed from derivatives of this compound, and how can these structures be controlled? |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Bromo-5-chloro-3-methylthiophene, and how can purity be validated?
- Methodology :
- Bromination/Chlorination : Direct halogenation of 3-methylthiophene using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under controlled conditions. Sequential bromination and chlorination steps may require protecting groups to avoid over-halogenation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
- Validation : Purity is confirmed via melting point analysis (mp ~129–130°C, if consistent with literature) , HPLC (>95% purity), and NMR spectroscopy (integration ratios for substituents: δ ~6.8–7.2 ppm for thiophene protons; Br/Cl substituents confirmed by coupling patterns) .
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- Key Techniques :
- ¹H/¹³C NMR : Assign signals based on substituent effects (e.g., deshielding of thiophene protons adjacent to Br/Cl; methyl group at δ ~2.5 ppm) .
- X-ray Crystallography : Resolves regiochemistry and confirms molecular packing. SHELX software is widely used for refinement .
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z ~224 (C₅H₃BrClS) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Protocols :
- Storage : Store below 4°C in amber vials to prevent photodegradation .
- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation (respiratory irritant) .
- Waste Disposal : Segregate halogenated waste and comply with institutional guidelines for brominated organics .
Advanced Research Questions
Q. How can conflicting NMR data on regioselectivity in this compound derivatives be resolved?
- Resolution Strategies :
- X-ray Diffraction : Definitive structural assignment via crystallography (e.g., SHELXL refinement) .
- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts and coupling constants to match experimental NMR .
- Isotopic Labeling : Use ²H or ¹³C-labeled analogs to trace substituent effects .
Q. What strategies optimize the yield of this compound in palladium-catalyzed cross-coupling reactions?
- Optimization Approaches :
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki-Miyaura coupling; ligand choice (e.g., SPhos) enhances stability .
- Solvent Effects : Use anhydrous THF or DMF to minimize side reactions.
- Temperature Control : Maintain 60–80°C for efficient coupling without decomposition .
Q. How does the steric and electronic profile of this compound influence its reactivity in electrophilic substitution reactions?
- Mechanistic Insights :
- Steric Effects : The methyl group at position 3 directs electrophiles to positions 4 or 5 via steric hindrance .
- Electronic Effects : Bromine (strongly electron-withdrawing) and chlorine (moderate deactivation) reduce ring electron density, favoring nitration at the least deactivated position .
- Hammett Studies : σₚ values (Br: +0.26, Cl: +0.23) predict reaction rates in meta/para substitutions .
Q. What computational modeling approaches predict the crystallographic packing behavior of this compound?
- Modeling Tools :
- Molecular Dynamics (MD) : Simulate intermolecular interactions (e.g., halogen bonding between Br/Cl and adjacent molecules) .
- Mercury CSD : Analyze crystal packing motifs (e.g., π-π stacking of thiophene rings) using Cambridge Structural Database (CSD) data .
- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., Br···H interactions ~3.2 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
